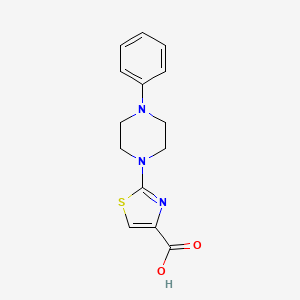

![molecular formula C12H16O3 B1325035 [4-(Tetrahydropyran-4-yloxy)phenyl]methanol CAS No. 892501-95-0](/img/structure/B1325035.png)

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

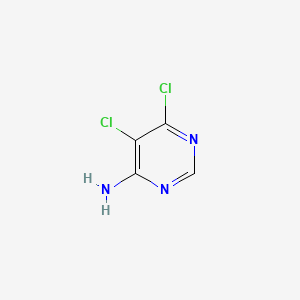

“[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 . The SMILES string for this compound is OCc1ccc (OC2CCOCC2)cc1 .

Molecular Structure Analysis

The InChI string for “[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is 1S/C12H16O3/c13-9-10-1-3-11 (4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“[4-(Tetrahydropyran-4-yloxy)phenyl]methanol” is a solid compound . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Photochromism and Color Generation

- A study by Aiken et al. (2013) on cationic merocyanine dyes explored the synthesis of compounds including 4-(naphthopyran-3-yl)phenyl substituted methanols. These compounds exhibited effective photochromism, leading to the reversible generation of red-orange photomerocyanines. This indicates potential applications in photochromic materials and color-changing technologies (Aiken et al., 2013).

Organic Synthesis in Education

- Dintzner et al. (2012) discussed using methanol and other reagents in undergraduate organic laboratory projects to synthesize compounds with a tetrahydropyran ring. This educational approach demonstrates the practical application of tetrahydropyran derivatives in organic synthesis (Dintzner et al., 2012).

Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers

- Research by Hanzawa et al. (2012) focused on synthesizing various compounds containing a tetrahydropyran ring. These include carboxylic acids, esters, alcohols, and ethers derived from 6-methyl-5-hepten-2-one, highlighting the versatility of tetrahydropyran derivatives in organic synthesis (Hanzawa et al., 2012).

Enzymatic Resolution in Chemistry

- A study by Quartey et al. (1996) demonstrated the enzymatic resolution of (±)-tetrahydropyran-2-methanol, showcasing the application of tetrahydropyran derivatives in stereochemical investigations and chiral compound synthesis (Quartey et al., 1996).

Catalysis and Chemical Transformations

- Research by Dönges et al. (2014) investigated oxovanadium(V) complexes for catalyzing oxidative cyclization of alkenols, using derivatives such as 2-(tetrahydropyran-2-yl)-2-propanol. This emphasizes the role of tetrahydropyran derivatives in catalytic processes (Dönges et al., 2014).

Photocatalysis and Sulfur Dioxide Insertion

- He et al. (2018) developed a method for intramolecular oxysulfonylation of alkenes with sulfur dioxide insertion, utilizing compounds like [2-(prop-1-en-2-yl)phenyl]methanol. This research opens avenues in photocatalysis and the creation of sulfonyl-containing derivatives (He et al., 2018).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

- Reddy et al. (2012) described the synthesis of novel hexahydro-1H-furo[3,4-c]pyran derivatives using Prins cyclization, indicating the potential of tetrahydropyran derivatives in synthesizing novel organic compounds (Reddy et al., 2012).

Conversion to 1,6-Hexanediol

- Burt et al. (2017) presented an alternate method for converting tetrahydropyran-2-methanol to 1,6-hexanediol, a valuable chemical, highlighting the potential of tetrahydropyran derivatives in renewable chemical production (Burt et al., 2017).

Vibrational Spectroscopy of Clusters

- Zhan et al. (2017) employed vacuum ultraviolet photodissociation and vibrational spectroscopy to study tetrahydropyran-2-methanol clusters, contributing to the understanding of molecular structures and interactions in gas phases (Zhan et al., 2017).

Eigenschaften

IUPAC Name |

[4-(oxan-4-yloxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJVDCLRTTYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640238 |

Source

|

| Record name | {4-[(Oxan-4-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Tetrahydropyran-4-yloxy)phenyl]methanol | |

CAS RN |

892501-95-0 |

Source

|

| Record name | {4-[(Oxan-4-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)

![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)